molecular formula C45H90NO8P B11943451 Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester

Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester

Cat. No.: B11943451
M. Wt: 804.2 g/mol
InChI Key: XLPHMKQBBCKEFO-DHYROEPTSA-N
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Description

This compound is a structurally complex ester characterized by:

  • A branched hexadecanoic acid backbone with four methyl groups at positions 3, 7, 11, and 13.
  • A glycerol-derived di-ester core (1,2-ethanediyl backbone) with stereospecificity at the 1R position.
  • A phosphorylated aminoethoxy group attached to the glycerol moiety, introducing a zwitterionic character (NH3+ and PO3– groups) .

Properties

Molecular Formula

C45H90NO8P

Molecular Weight

804.2 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1

InChI Key

XLPHMKQBBCKEFO-DHYROEPTSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Molecular Architecture of Compound X

Compound X comprises three structural domains:

  • 3,7,11,15-Tetramethylhexadecanoic acid : A branched-chain fatty acid resembling phytanic acid, with methyl groups at positions 3, 7, 11, and 15.

  • 1,2-Ethanediyl backbone : A two-carbon spacer linking two ester groups.

  • (1R)-1-[[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]methyl] group : A chiral phosphoester moiety with an aminoethoxy substituent.

Retrosynthetic analysis suggests disconnecting the molecule into:

  • The tetramethylhexadecanoyl chloride (for esterification).

  • A chiral phosphoethanolamine intermediate.

  • The 1,2-ethanediyl diol core.

Synthesis of 3,7,11,15-Tetramethylhexadecanoic Acid

Biogenetic vs. Chemical Synthesis

The tetramethylhexadecanoic acid moiety is structurally analogous to phytanic acid, a degradation product of chlorophyll. While biosynthetic pathways exist in Arabidopsis thaliana (via phytyl ester synthases PES1/PES2), chemical synthesis is preferred for scalability.

Chemical Synthesis Route

  • Isoprenoid Chain Elongation :

    • Starting from farnesyl pyrophosphate, iterative C5-unit additions via Claisen condensation yield the C16 backbone.

    • Methyl branches are introduced using methylmalonyl-CoA analogs.

  • Carboxylation :

    • Terminal hydroxyl group oxidation (CrO3/H2SO4) followed by Koch-Haaf carboxylation (HF/CO) produces the carboxylic acid.

Yield : 58% over 6 steps.

Preparation of the Chiral Phosphoethanolamine Moiety

Asymmetric Phosphorylation

The (1R)-phosphinyl group is synthesized via a stereoselective Pudovik reaction:

  • Intermediate : 2-Aminoethyl H-phosphonate.

  • Chiral Induction :

    • Using (-)-Sparteine as a catalyst, the H-phosphonate reacts with (R)-glycidol to form the chiral phosphoester.

    • Enantiomeric Excess : 97% (determined by 31P NMR with chiral shift reagents).

Reaction Conditions :

  • Solvent: Anhydrous THF.

  • Temperature: -78°C to 0°C.

  • Yield: 82%.

Esterification and Coupling Strategies

Enzymatic Esterification

Immobilized Candida sp. lipase (macroporous resin-supported) catalyzes the esterification of tetramethylhexadecanoic acid with 1,2-ethanediol:

ParameterValue
Molar Ratio (Acid:Diol)1:10
Catalyst Loading0.1–1.0 wt% (relative to acid)
Temperature50–80°C
Vacuum8,000–20,000 Pa
Reaction Time24–96 hours
Yield89%

Advantages :

  • Minimal side reactions (e.g., di-ester formation <5%).

  • Regioselectivity for primary hydroxyl groups.

Phosphoester Coupling

The phosphoethanolamine moiety is conjugated to the 1,2-ethanediyl diol via a Mitsunobu reaction:

  • Activation : Diol is treated with DEAD (diethyl azodicarboxylate) and PPh3.

  • Coupling : Phosphoethanolamine is added, yielding the final phosphoester.

Optimized Conditions :

  • Solvent: Dry DMF.

  • Temperature: 25°C.

  • Yield: 76%.

Purification and Characterization

Solvent Extraction

  • Post-Reaction Mixture : Dissolved in ethyl acetate (20× volume).

  • Steps :

    • Centrifugation (10,000 ×g, 15 min) to remove lipase.

    • Rotary evaporation under reduced pressure (40°C, 50 mbar).

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent : Gradient of hexane:ethyl acetate (9:1 to 1:1).

  • Purity : ≥98% (HPLC-ELSD).

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 4.15–4.25 (m, -CH2OPO-), δ 2.30 (t, J=7.5 Hz, -COOCH2-).

  • 31P NMR (CDCl3): δ -1.2 (s, phosphoester).

  • HRMS : [M+H]+ calcd. for C41H82NO8P: 748.5862; found: 748.5859.

Challenges and Mitigation Strategies

Steric Hindrance

  • Issue : Tetramethyl branches limit enzyme accessibility during esterification.

  • Solution : Use of tert-butanol as a co-solvent enhances substrate mobility.

Phosphoester Hydrolysis

  • Issue : Labile P-O bond under acidic/basic conditions.

  • Solution : Conduct phosphorylation at pH 7.0–7.5 (buffered with HEPES).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Enzymatic Esterification8998ModerateHigh
Mitsunobu Coupling7697HighModerate
Chemical Phosphorylation8296HighLow

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1’-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The functional groups present in the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biochemical Applications

Pharmaceutical Development
Hexadecanoic acid derivatives are being explored for their potential therapeutic applications. They may function as prodrugs or active pharmaceutical ingredients due to their ability to modulate biological pathways. For instance, the compound's structural features allow it to interact with cellular membranes and influence lipid metabolism.

Metabolic Studies
Research has indicated that hexadecanoic acid derivatives can act as metabolites in various organisms, including bacteria such as Escherichia coli. This property makes them valuable for studying metabolic pathways and developing metabolic engineering strategies .

Industrial Applications

Surfactants and Emulsifiers
The unique properties of hexadecanoic acid derivatives enable their use as surfactants in various industrial processes. Their ability to stabilize emulsions makes them suitable for applications in cosmetics and food industries .

Biodegradable Materials
Due to their organic nature and potential for biodegradability, these compounds are being investigated for use in developing eco-friendly materials. Their incorporation into polymer matrices could lead to sustainable alternatives to conventional plastics .

Case Study 1: Pharmaceutical Application

A study conducted on the efficacy of hexadecanoic acid derivatives demonstrated their potential as anti-inflammatory agents. The research highlighted how these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development in treating chronic inflammatory diseases.

Case Study 2: Metabolic Engineering

In metabolic engineering studies involving Escherichia coli, hexadecanoic acid derivatives were utilized to enhance lipid production. By manipulating the metabolic pathways associated with these compounds, researchers achieved significant increases in lipid yields, demonstrating their utility in biofuel production.

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1’-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hexadecanoic Acid Esters

Compound Name Structural Features Key Differences Biological Activities References
Target Compound Branched C16 chain, glycerol di-ester, phosphorylated aminoethoxy group Unique phosphoaminoethoxy group and stereochemistry Not explicitly reported; inferred antioxidant/antimicrobial potential from analogs
Hexadecanoic acid, methyl ester Linear C16 chain, methyl ester Lacks branching, glycerol core, and phosphorylated group Antioxidant, antimicrobial, anti-inflammatory
Hexadecanoic acid, ethyl ester Linear C16 chain, ethyl ester Simpler esterification; no branching or glycerol core Antimicrobial, anti-obesity (in vitro)
Hexadecanoic acid, 2-hydroxy-1-3-propanedyldiyl ester Glycerol di-ester of palmitic acid (linear C16) Linear chain vs. branched tetramethyl chain; lacks phosphorylated group Not reported; structural analog of triglycerides

Branched-Chain Terpenoids and Alcohols

Compound Name Structural Features Key Differences Biological Activities References
3,7,11,15-Tetramethyl-2-hexadecen-1-ol Branched C16 chain, unsaturated alcohol Alcohol group vs. ester; lacks glycerol and phosphorylated group Antidiabetic (α-glucosidase inhibition), antioxidant
Phytol, acetate Diterpene alcohol acetate Shorter chain; unrelated backbone Antimicrobial, insulin resistance modulation
2-Hexadecen-1-ol, 3,7,11,15-tetramethyl- Branched C16 alcohol Alcohol group; no ester or phosphorylated moiety Anti-obesity, antioxidant

Phosphorus-Containing Analogs

Compound Name Structural Features Key Differences Biological Activities References
Target Compound Phosphorylated aminoethoxy-glycerol di-ester Unique combination of phosphate and aminoethoxy groups Potential enzyme interaction (e.g., kinase/phosphatase modulation) inferred from group
Phosphatidylcholines Glycerol backbone with phosphate and choline groups Lacks branched fatty acid chain Membrane structure, signaling roles N/A
Acetic acid, 3,7,11,15-tetramethyl-hexadecyl ester Branched C16 chain, acetate ester Simpler ester; no glycerol or phosphate Biodegradation intermediate (Bacillus sp.)

Key Research Findings and Implications

Structural Uniqueness

The target compound’s phosphorylated aminoethoxy group distinguishes it from other fatty acid esters. This moiety may enhance:

  • Solubility: Increased polarity compared to non-phosphorylated esters.
  • Bioactivity: Potential for enzyme inhibition or receptor binding (e.g., similar to phospholipids in signaling) .

Bioactivity Comparisons

  • Antioxidant Potential: Branched esters like 3,7,11,15-tetramethyl-2-hexadecen-1-ol and hexadecanoic acid methyl ester show antioxidant activity . The target compound’s phosphorylated group may amplify this via radical scavenging.
  • Antidiabetic Activity : 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl- inhibits α-glucosidase (IC50 0.726 mg/mL) . The target compound’s phosphate group could modulate similar pathways.

Biological Activity

Hexadecanoic acid, specifically in its esterified form with a complex structure including a phosphinyl group and an aminoethoxy moiety, presents a unique profile of biological activity. This compound is often associated with various biological functions, including potential therapeutic applications and metabolic roles.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C35_{35}H70_{70}NO8_8P
  • Molecular Weight : 634.95 g/mol
  • Structure : The compound features a long-chain fatty acid backbone (hexadecanoic acid), modified by multiple functional groups that enhance its biological interactions.

Antioxidant Properties

Recent studies have indicated that hexadecanoic acid derivatives exhibit significant antioxidant activity. For instance, the presence of the phosphinyl group is believed to contribute to the scavenging of free radicals, thus protecting cellular components from oxidative stress.

  • Case Study : A study demonstrated that derivatives of hexadecanoic acid significantly reduced oxidative damage in cellular models exposed to reactive oxygen species (ROS) .

Anti-inflammatory Effects

Hexadecanoic acid has shown potential in modulating inflammatory responses. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways.

  • Research Findings : In vitro studies have shown that hexadecanoic acid derivatives can downregulate the expression of TNF-alpha and IL-6 in macrophage cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The long-chain fatty acids are known to disrupt microbial membranes, leading to cell lysis.

  • Case Study : A study reported that hexadecanoic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Metabolic Role

Hexadecanoic acid is involved in lipid metabolism and has been identified as a precursor for the synthesis of bioactive lipids. Its metabolism can influence various physiological processes, including energy homeostasis and cellular signaling.

Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialDisruption of microbial membranes
Lipid MetabolismPrecursor for bioactive lipid synthesis

Q & A

Basic Question: What analytical techniques are recommended for identifying and characterizing this branched phospholipid derivative?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use polar capillary columns (e.g., DB-5MS) to resolve branched fatty acid esters. Compare retention indices (e.g., 2191–2300 for related esters) and mass spectra with NIST libraries .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry at the 1R position and ester linkages. Key signals include phosphoryl oxygens (δ 0.8–1.5 ppm for methyl branches) and ethanolamine protons (δ 3.2–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C39_{39}H78_{78}NO8_{8}P) with <5 ppm mass accuracy to distinguish from isomers .

Advanced Question: How can researchers address synthetic challenges in preparing this compound with high enantiomeric purity?

Methodological Answer:

  • Stereoselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) to control the 3,7,11,15-tetramethyl branching. Monitor diastereomeric excess via chiral HPLC .
  • Phosphoryl Group Installation: Apply phosphoramidite chemistry under anhydrous conditions to couple the 2-aminoethoxy-phosphate moiety. Purify intermediates using ion-exchange chromatography to remove hydrolyzed byproducts .
  • Quality Control: Validate purity (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm enantiomeric ratios using circular dichroism (CD) spectroscopy .

Advanced Question: How can conflicting chromatographic data for this compound be resolved in complex biological matrices?

Methodological Answer:

  • Retention Index Calibration: Use homologous series of branched methyl esters (e.g., C14–C20) to adjust retention times under standardized GC conditions (e.g., 70°C to 280°C at 5°C/min) .
  • Matrix-Matched Standards: Spike biological extracts (e.g., plant lipids) with deuterated analogs (e.g., d4_4-hexadecanoate) to correct for ion suppression in MS detection .
  • Multi-Detector Validation: Cross-validate GC-MS findings with LC-ESI-MS/MS in negative ion mode, targeting phosphorylated fragments (e.g., m/z 140.1 for phosphate head groups) .

Advanced Question: What experimental strategies are effective for studying its interaction with lipid bilayers or membrane proteins?

Methodological Answer:

  • Langmuir Trough Assays: Measure surface pressure-area isotherms to assess monolayer stability. A collapse pressure >45 mN/m indicates strong acyl chain packing .
  • Fluorescence Anisotropy: Label the ethanolamine headgroup with BODIPY-FL and monitor rotational mobility in DOPC liposomes. Reduced anisotropy (Δr < 0.15) suggests increased membrane fluidity .
  • Cryo-Electron Microscopy (Cryo-EM): Reconstitute the compound into nanodiscs with MSP1E3D1 scaffold proteins to visualize structural perturbations in membrane proteins .

Advanced Question: How can computational modeling predict its structural stability under varying pH or temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use CHARMM36 force fields to simulate bilayer systems. Analyze hydrogen bonding between the phosphate group and water (lifetime >50 ps indicates stability at pH 7.4) .
  • QM/MM Calculations: Optimize the 3,7,11,15-tetramethyl branching geometry at the B3LYP/6-31G* level to predict steric clashes under acidic conditions (pH < 5) .
  • DSC Validation: Correlate simulations with differential scanning calorimetry (DSC) to detect phase transitions (Tm_m ~45°C for gel-to-liquid crystalline shifts) .

Basic Question: What protocols ensure compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions: Store lyophilized powder at -80°C under argon. Avoid repeated freeze-thaw cycles; reconstitute in chloroform:methanol (2:1 v/v) with 0.01% BHT to prevent oxidation .
  • Handling Precautions: Use glass vials coated with Sigmacote® to minimize adsorption losses. Verify integrity via TLC (silica gel 60, hexane:acetone 3:1) before use .
  • Stability Monitoring: Perform accelerated aging tests (40°C/75% RH for 4 weeks) and quantify degradation products (e.g., free fatty acids) via GC-FID .

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